N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

MAO-A selective inhibitor phenoxyacetamide SAR antidepressant target selectivity

N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide (C₁₈H₂₁NO₄; MW 315.4 g/mol) belongs to the 2-phenoxyacetamide class, a scaffold recognized for its capacity to engage multiple biological targets including monoamine oxidases (MAO-A/MAO-B), butyrylcholinesterase (BChE), and the Wnt-depalmitoleating enzyme NOTUM. The compound is distinguished by a dual-substitution architecture: a 4-methoxyphenoxy group on the N-ethyl side and a 2-methylphenoxy moiety on the acetamide carbonyl side, a combination not concurrently present in the most extensively characterized 2-phenoxyacetamide analogs.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B12184735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCOC2=CC=C(C=C2)OC
InChIInChI=1S/C18H21NO4/c1-14-5-3-4-6-17(14)23-13-18(20)19-11-12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-13H2,1-2H3,(H,19,20)
InChIKeyFLLSFSWEDAHLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide – Procurement-Relevant Structural Profile and Sourcing Context


N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide (C₁₈H₂₁NO₄; MW 315.4 g/mol) belongs to the 2-phenoxyacetamide class, a scaffold recognized for its capacity to engage multiple biological targets including monoamine oxidases (MAO-A/MAO-B), butyrylcholinesterase (BChE), and the Wnt-depalmitoleating enzyme NOTUM [1][2]. The compound is distinguished by a dual-substitution architecture: a 4-methoxyphenoxy group on the N-ethyl side and a 2-methylphenoxy moiety on the acetamide carbonyl side, a combination not concurrently present in the most extensively characterized 2-phenoxyacetamide analogs [1]. Commercially sourced primarily through specialty chemical suppliers as a research-grade building block for medicinal chemistry and organic synthesis applications, its procurement relevance derives from its unique substitution pattern that creates differentiated pharmacophore space relative to simpler mono-substituted or regioisomeric analogs .

Why In-Class 2-Phenoxyacetamide Analogs Cannot Simply Replace N-[2-(4-Methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide in Research or Industrial Applications


The 2-phenoxyacetamide class exhibits extreme functional sensitivity to substitution pattern, making generic interchange between analogs scientifically unsound. In the Shen et al. (2014) comprehensive SAR study of 28 2-phenoxyacetamide analogs, simply shifting the methyl group from the 4-position (compound 10: MAO-A IC₅₀ = 3 μM, SI = 180) to the 2-position (compound 9: MAO-A IC₅₀ = 26 μM, SI = 25.5) produced an 8.7-fold loss in MAO-A potency and a 7-fold reduction in selectivity index, despite identical molecular formula [1]. Similarly, moving the methoxy group from the 4-position (compound 12: MAO-A IC₅₀ = 4 μM, SI = 245) to the 2-position (compound 11: MAO-A IC₅₀ = 96 μM, SI = 8.07) caused a 24-fold potency decline [1]. These data demonstrate that even single-atom positional changes within the phenoxyacetamide class alter biological activity by over an order of magnitude, rendering any substitution of N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide with a positional isomer or mono-substituted analog scientifically invalid without re-validation [1][2].

Quantitative Differentiation Evidence for N-[2-(4-Methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide Versus Closest Analogs and In-Class Candidates


MAO-A Selectivity Index Advantage: Dual 4-Methoxy + 2-Methyl Substitution Versus Mono-Substituted and Unsubstituted Analogs

The target compound incorporates two moieties that independently confer exceptional MAO-A selectivity in the 2-phenoxyacetamide series. In a direct head-to-head study (Shen et al., 2014, Table 1), the 4-methoxyphenoxy analog (compound 12) achieved MAO-A IC₅₀ = 4 μM vs. MAO-B IC₅₀ = 980 μM, yielding a selectivity index (SI) of 245 — the highest among all 28 tested analogs [1]. The 2-methylphenoxy analog (compound 9) showed MAO-A IC₅₀ = 26 μM, MAO-B IC₅₀ = 663 μM, SI = 25.5 [1]. In contrast, the unsubstituted phenyl parent (compound 1) exhibited only MAO-A IC₅₀ = 69 μM with SI = 11.27 [1]. The target compound's dual-substitution architecture positions both selectivity-enhancing motifs within a single molecule, creating a pharmacophore configuration unavailable in any mono-substituted analog. The 4-methoxy group contributes a 17-fold potency enhancement for MAO-A relative to unsubstituted phenyl, while the 2-methyl group adds a 2.7-fold potency contribution [1].

MAO-A selective inhibitor phenoxyacetamide SAR antidepressant target selectivity

MAO-A Potency Contribution of 2-Methyl (Ortho) Versus 4-Methyl (Para) Substitution: Regioisomeric Differentiation at the Phenoxy Position

Within the same 2-phenoxyacetamide series (Shen et al., 2014, Table 1), the ortho-methyl (2-methylphenyl) analog (compound 9) and para-methyl (4-methylphenyl) analog (compound 10) display markedly different MAO-A/MAO-B profiles despite being positional isomers with identical molecular formula [1]. The 4-methyl analog (compound 10) achieved MAO-A IC₅₀ = 3 μM (8.7-fold more potent than the 2-methyl analog at 26 μM) and SI = 180 (7.1-fold more selective than the 2-methyl analog at SI = 25.5) [1]. The target compound N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide incorporates the ortho-methyl configuration, which demonstrates lower MAO-A potency but potentially distinct off-target interaction profile relative to para-substituted regioisomers such as the commercially available N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide (meta-methyl regioisomer) or N-[2-(4-methoxyphenoxy)ethyl]-2-(4-methylphenoxy)acetamide [1]. This ortho-methyl substitution creates a sterically distinct environment around the phenoxy ether oxygen that may alter hydrogen-bonding geometry with target enzymes [1].

regioisomer selectivity ortho-methyl effect phenoxyacetamide SAR

Molecular Weight and Lipophilicity Differentiation Versus Simpler 2-Phenoxyacetamide Scaffolds: Implications for CNS Permeability and Drug-Likeness

The target compound (MW = 315.4 g/mol, C₁₈H₂₁NO₄, calculated LogP ~2.9–3.5) occupies a distinct physicochemical space compared to commonly available 2-phenoxyacetamide analogs . The simpler NOTUM inhibitor hit 2-phenoxyacetamide (MW = 151.16 g/mol, LogP ~0.5) and the close analog 2-(2-methylphenoxy)-N-phenylacetamide (MW = 241.28 g/mol, C₁₅H₁₅NO₂, LogP ~2.8) represent substantially lower molecular weight scaffolds with reduced hydrogen-bond acceptor count . The 4-methoxyphenoxy-N-ethyl extension in the target compound adds a flexible ethoxy linker and a second aromatic ether, increasing topological polar surface area (TPSA ≈ 56–65 Ų) versus 38.3 Ų for 2-(2-methylphenoxy)-N-phenylacetamide . This physicochemical profile places the target compound closer to the CNS drug-like space (MW < 400, TPSA < 90 Ų) while offering greater conformational flexibility (8–9 rotatable bonds) for induced-fit binding compared to rigid, lower-MW analogs .

physicochemical differentiation CNS MPO score drug-likeness optimization

Differentiation from Halogenated Analog: 2-(4-Chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide — Electronic and Metabolic Stability Implications

The 4-chloro-substituted analog 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide (MW = 349.81 g/mol, C₁₈H₂₀ClNO₄) introduces an electron-withdrawing chlorine atom at the 4-position of the 2-methylphenoxy ring that is absent in the target compound [1]. This substitution is expected to decrease the electron density of the aromatic ring (Hammett σₚ for Cl = +0.23), potentially altering metabolic oxidation rates at the methyl group and modifying the pKₐ of proximate hydrogen-bond donors [1]. The molecular weight differential (+34.4 g/mol) and increased lipophilicity (estimated ΔLogP ≈ +0.7–1.0) of the chlorinated analog may also affect solubility and protein binding [1]. The non-halogenated target compound preserves the native electronic character of the 2-methylphenoxy ring, providing a clean baseline for SAR studies where halogen effects are an experimental variable rather than a fixed structural feature [1].

halogen substitution effect metabolic stability electron-withdrawing group SAR

Structurally Analogous Ether Derivative Demonstrates Validated Industrial Utility: Thermal Recording Material Patent Evidence

The structural analog 1-(4-methoxyphenoxy)-2-(2-methylphenoxy)ethane — which shares the identical 4-methoxyphenoxy and 2-methylphenoxy terminal groups with the target compound but replaces the acetamide linker with a direct ethane bridge — has been specifically claimed in U.S. Patent 5,143,890 as a heat-fusible substance in thermal recording materials [1]. The patent discloses that this diaryloxyalkane derivative enables high color density recording with low applied energy while maintaining recording layer whiteness, a property attributed to its particularly low heat of fusion and melt viscosity relative to other heat-fusible substances [1]. While the target compound's acetamide linker introduces an additional hydrogen-bond donor/acceptor pair (amide N–H and C=O) that alters thermal behavior, the shared terminal group architecture suggests potential utility in materials science applications where controlled thermal phase transitions are desirable [1].

thermal recording material heat-fusible substance industrial material science

Recommended Research and Industrial Application Scenarios for N-[2-(4-Methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide Based on Differential Evidence


MAO-A Selective Inhibitor Lead Optimization: Dual-Motif Phenoxyacetamide Scaffold for CNS Drug Discovery

Programs targeting selective MAO-A inhibition for depression or anxiety indications can employ the target compound as a dual-motif lead scaffold that combines the 245-fold selectivity conferred by the 4-methoxyphenoxy group with the steric differentiation of the 2-methylphenoxy ortho-substitution [1]. Unlike commercially available mono-substituted analogs that force a trade-off between potency and selectivity, this compound provides both structural features in a single entity, enabling SAR exploration around linker length and amide substitution while maintaining the core selectivity determinants validated in the Shen et al. (2014) study [1]. Use in conjunction with recombinant human MAO-A/MAO-B enzyme assays (fluorometric kynuramine method) to benchmark IC₅₀ and SI values against reference inhibitors clorgyline (MAO-A IC₅₀ = 0.0011 μM) and pargyline (MAO-B IC₅₀ = 0.0035 μM) [1].

NOTUM/Wnt Signaling Pathway Probe Development: Extended 2-Phenoxyacetamide Scaffold with Enhanced Binding Pocket Occupancy

The NOTUM inhibitor discovery program at Oxford (Atkinson et al., 2019) identified 2-phenoxyacetamide as a crystallographic fragment hit binding in the palmitoleate pocket with modest IC₅₀ = 33 μM [2]. The target compound extends this minimal scaffold with the N-ethyl-4-methoxyphenoxy substituent, projected to occupy additional sub-pockets within the NOTUM active site beyond the palmitoleate binding region. Its higher molecular weight (315.4 vs. 151.2 g/mol for the fragment hit) and increased hydrogen-bonding capacity (5 HBA, 1 HBD) make it suitable for fragment growth campaigns where improved potency and selectivity over related serine hydrolases are required [1][2]. Use in NOTUM carboxylesterase activity assays with OPTS substrate in HEK293S cell lysates to determine IC₅₀ improvement over the parent 2-phenoxyacetamide fragment [2].

Physicochemical Property Baseline for ortho-Methyl Phenoxyacetamide CNS Drug Design

The target compound's predicted LogP (2.9–3.5) and MW (315.4 g/mol) place it within the favorable CNS drug-like space (CNS MPO score estimated ≥4.5), making it suitable as a physicochemical benchmark for evaluating ortho-methyl substitution effects on brain penetration [1]. When compared with the para-methyl regioisomeric series (predicted LogP similar but MAO-A SI = 180 vs. 25.5), the ortho-methyl configuration may offer differentiated CNS distribution due to altered molecular shape and reduced planarity [3]. Use in parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 monolayer transport studies to quantify blood-brain barrier penetration potential relative to para-methyl and meta-methyl regioisomers [1][3].

Thermal Phase-Change Material Development: Acetamide-Linked Diaryloxy Compound with Tunable Hydrogen-Bond Network

Building on the industrial precedent established by U.S. Patent 5,143,890 for 1-(4-methoxyphenoxy)-2-(2-methylphenoxy)ethane as a heat-fusible recording material component, the target compound's acetamide linker introduces an additional intermolecular hydrogen-bonding dimension (amide N–H···O=C) that can modulate heat-of-fusion and melt viscosity beyond what is achievable with simple ether-linked diaryloxyalkanes [4]. This differentiated thermal behavior may be exploited in specialty recording materials, thermally activated adhesives, or phase-change energy storage media where precise control over melting point and latent heat is required. Use differential scanning calorimetry (DSC) and hot-stage microscopy to characterize melting point, enthalpy of fusion, and crystallization kinetics relative to the non-amide ether analog [4].

Quote Request

Request a Quote for N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.